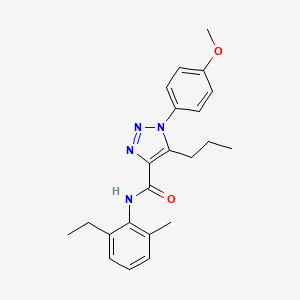

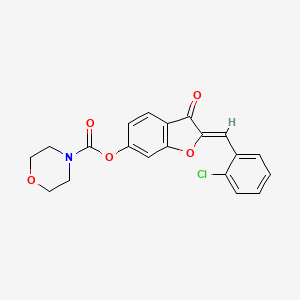

![molecular formula C23H22N4O3 B2889163 2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539842-28-9](/img/structure/B2889163.png)

2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Overview

Description

The compound “2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound. This type of compounds often exhibit various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a phenyl ring, and a dimethoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazolinone ring and the phenyl and dimethoxyphenyl groups. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazolinone ring could potentially affect its solubility and stability .Scientific Research Applications

Drug Discovery

Triazoles, including the compound , have been extensively used in drug discovery due to their stability and ability to mimic peptide bonds. They are found in several medicinal compounds, such as anticonvulsants, antibiotics, anticancer drugs, and β-lactam antibiotics . The structural features of triazoles allow them to form non-covalent bonds with enzymes and receptors, leading to a broad spectrum of biological activities.

Organic Synthesis

The triazole core is a versatile scaffold in organic synthesis. It can be incorporated into various organic compounds, enhancing their stability and reactivity. The click chemistry approach, which often uses triazoles, is a popular method for creating new chemical entities with potential applications in material science and pharmaceuticals .

Polymer Chemistry

In polymer chemistry, triazoles contribute to the development of polymers with enhanced properties. Their ability to engage in hydrogen bonding and their aromatic character can be exploited to create polymers with specific characteristics, such as increased thermal stability or novel electronic properties .

Supramolecular Chemistry

Triazoles are key components in supramolecular chemistry, where they are used to build complex structures through non-covalent interactions. These structures have potential applications in the development of new materials and nanotechnology .

Bioconjugation and Chemical Biology

The compound’s triazole ring can be used for bioconjugation, linking biomolecules to other structures, such as drugs or fluorescent tags. This has applications in drug delivery, fluorescent imaging, and chemical biology, where it can help in tracking and analyzing biological processes .

Nonlinear Optical (NLO) Properties

Triazoles, including the compound , have been studied for their nonlinear optical properties. These properties are crucial for applications such as frequency generation, optical data storage, image processing, and laser technology. The compound’s ability to influence NLO properties makes it valuable for industrial applications in these areas .

Antifungal and Antimicrobial Activity

Triazole derivatives have shown significant antifungal and antimicrobial activities. They have been compared with reference drugs for their effectiveness against species like Cryptococcus and Candida, indicating their potential as pharmacological agents .

Anticancer Activity

Research has indicated that triazole derivatives, including the compound , may possess anticancer activities. They have been used as a scaffold in the development of drugs with molluscicidal, antimicrobial, and anticancer properties .

Mechanism of Action

Target of Action

The compound, also known as Oprea1_419320 or 2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, is a derivative of the 1,2,4-triazoloquinazoline class Similar compounds have been found to target enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . They also exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities .

Mode of Action

Compounds in the 1,2,4-triazoloquinazoline class have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to inhibit enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes are involved in various biochemical pathways, including the regulation of pH and fluid balance, nerve impulse transmission, and phosphate metabolism, respectively .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and potential drug interactions.

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects . These effects suggest that the compound may induce changes at the molecular and cellular levels, potentially leading to the inhibition of cell growth, reduction of inflammation, neutralization of free radicals, and inhibition of viral replication .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-29-18-12-11-15(13-19(18)30-2)22-25-23-24-16-9-6-10-17(28)20(16)21(27(23)26-22)14-7-4-3-5-8-14/h3-5,7-8,11-13,21H,6,9-10H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOQSAHAAFUZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401120962 | |

| Record name | [1,2,4]Triazolo[5,1-b]quinazolin-8-ol, 2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

CAS RN |

909858-13-5 | |

| Record name | [1,2,4]Triazolo[5,1-b]quinazolin-8-ol, 2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2889087.png)

![1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2889088.png)

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)

![N-(5-(diethylamino)pentan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)

![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)

![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)